4-Methyl-6-(piperazin-1-yl)nicotinic acid
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Overview
Description
4-Methyl-6-(piperazin-1-yl)nicotinic acid is a compound that belongs to the class of nicotinic acids. It is characterized by the presence of a piperazine ring attached to a nicotinic acid moiety, with a methyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(piperazin-1-yl)nicotinic acid can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the Ugi reaction, which is a multicomponent reaction that allows for the formation of piperazine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(piperazin-1-yl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-Methyl-6-(piperazin-1-yl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in biochemical assays and studies involving receptor binding.
Medicine: This compound is investigated for its potential therapeutic effects, including its role as an anti-inflammatory agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(piperazin-1-yl)nicotinic acid involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-Methyl-1-piperazinyl)methyl]nicotinic acid
- 6-(4-Methylpiperazin-1-yl)nicotinic acid
- 6-[(4-(2-Hydroxyethyl)piperazin-1-yl)methyl]nicotinic acid
Uniqueness
4-Methyl-6-(piperazin-1-yl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and therapeutic potential .
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
4-methyl-6-piperazin-1-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c1-8-6-10(13-7-9(8)11(15)16)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3,(H,15,16) |
InChI Key |
RJYLRZWMLGGBKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)N2CCNCC2 |
Origin of Product |
United States |
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